molecular formula C16H12BrNO3 B2410086 N-([2,2'-bifuran]-5-ylmethyl)-3-bromobenzamide CAS No. 2034437-00-6

N-([2,2'-bifuran]-5-ylmethyl)-3-bromobenzamide

Cat. No.: B2410086
CAS No.: 2034437-00-6
M. Wt: 346.18
InChI Key: RAWRSHLLPCFTKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,2’-bifuran]-5-ylmethyl)-3-bromobenzamide is an organic compound that features a bifuran moiety linked to a bromobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-3-bromobenzamide typically involves the following steps:

    Formation of the bifuran moiety: The bifuran unit can be synthesized by coupling two furan rings. This can be achieved through various methods, including the use of catalysts such as palladium or copper.

    Bromination of benzamide: The bromination of benzamide can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Coupling reaction: The final step involves coupling the bifuran moiety with the bromobenzamide. .

Industrial Production Methods

Industrial production of N-([2,2’-bifuran]-5-ylmethyl)-3-bromobenzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)-3-bromobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-([2,2’-bifuran]-5-ylmethyl)-3-bromobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-3-bromobenzamide involves its interaction with specific molecular targets. The bifuran moiety can interact with aromatic residues in proteins, while the bromobenzamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biochemical and physiological effects .

Comparison with Similar Compounds

Similar Compounds

    N-({[2,2’-bifuran]-5-yl}methyl)-2-(2-chlorophenyl)acetamide: This

Properties

IUPAC Name

3-bromo-N-[[5-(furan-2-yl)furan-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO3/c17-12-4-1-3-11(9-12)16(19)18-10-13-6-7-15(21-13)14-5-2-8-20-14/h1-9H,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWRSHLLPCFTKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCC2=CC=C(O2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.